1,1,1-Trichloro-3-(methylamino)propan-2-ol
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Overview
Description
1,1,1-Trichloro-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C4H8Cl3NO and a molecular weight of 192.47 g/mol . This compound is characterized by the presence of three chlorine atoms, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-(methylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 1,1,1-trichloroacetone with methylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to distillation and purification processes to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,1,1-Trichloro-3-(methylamino)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacturing of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the binding to receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
3-(Methylamino)-1-propanol: Lacks the trichloro substitution, making it less reactive in certain chemical reactions.
Uniqueness
1,1,1-Trichloro-3-(methylamino)propan-2-ol is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and chemical behavior. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C4H8Cl3NO |
---|---|
Molecular Weight |
192.47 g/mol |
IUPAC Name |
1,1,1-trichloro-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3 |
InChI Key |
OCRQZETYESAYCR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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